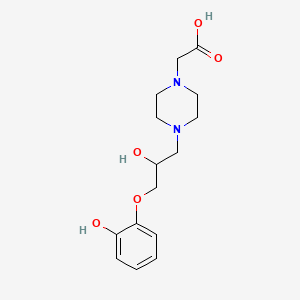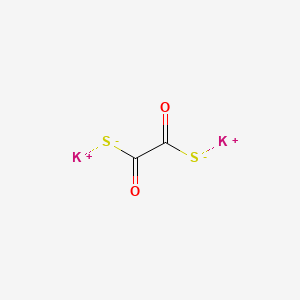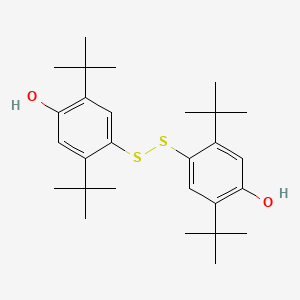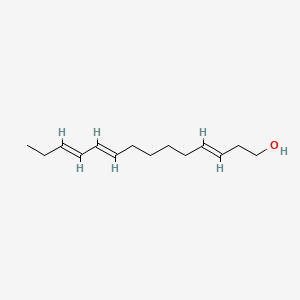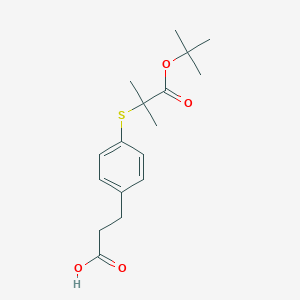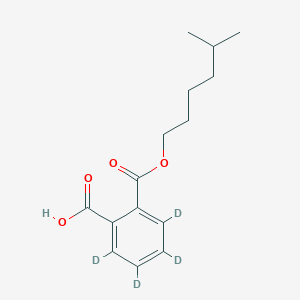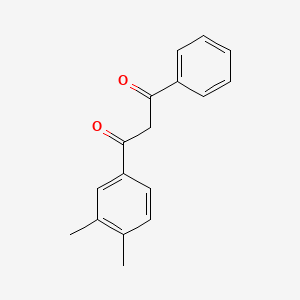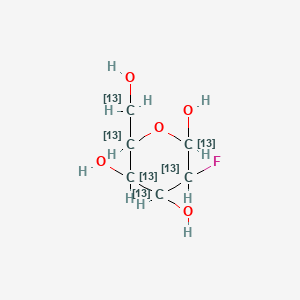
8-Ethoxy Moxifloxacin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy Moxifloxacin Hydrochloride is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibacterial agent. This compound is characterized by the presence of an ethoxy group at the 8th position of the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria .
Preparation Methods
The preparation of 8-Ethoxy Moxifloxacin Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of a mixed solvent system comprising ethanol, water, and concentrated hydrochloric acid. This mixture is used to dissolve and crystallize the crude product, resulting in a high-purity compound suitable for industrial-scale production . The process is efficient and yields a product with high purity under mild conditions .
Chemical Reactions Analysis
8-Ethoxy Moxifloxacin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aromatic carboxylic acids and other fluoroquinolone derivatives . The major products formed from these reactions are typically derivatives of the parent compound, which may exhibit enhanced antimicrobial properties .
Scientific Research Applications
8-Ethoxy Moxifloxacin Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and quality control . In biology and medicine, it is studied for its antimicrobial properties and potential use in treating bacterial infections . The compound is also used in the pharmaceutical industry for the development of new antibacterial agents and formulations .
Mechanism of Action
The mechanism of action of 8-Ethoxy Moxifloxacin Hydrochloride is similar to that of moxifloxacin. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division . By targeting these enzymes, the compound effectively prevents bacterial growth and proliferation .
Comparison with Similar Compounds
8-Ethoxy Moxifloxacin Hydrochloride is unique due to the presence of the ethoxy group at the 8th position, which may enhance its antimicrobial activity compared to other fluoroquinolones. Similar compounds include moxifloxacin, ciprofloxacin, levofloxacin, and gatifloxacin . Each of these compounds has distinct structural features and varying degrees of efficacy against different bacterial strains .
Properties
Molecular Formula |
C22H27ClFN3O4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26FN3O4.ClH/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25;/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29);1H/t12-,17+;/m0./s1 |
InChI Key |
BAZYTEUGPUUZLI-LWHGMNCYSA-N |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
